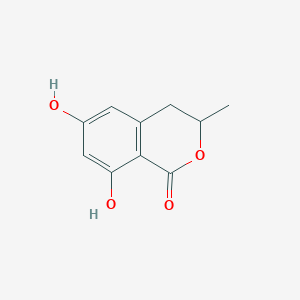

6,8-Dihydroxy-3-methylisochroman-1-one

Description

Properties

IUPAC Name |

6,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-5-2-6-3-7(11)4-8(12)9(6)10(13)14-5/h3-5,11-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLPMLVSBRRUGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=CC(=C2)O)O)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lewis Acid-Mediated Demethylation

A widely reported method involves the demethylation of methoxy precursors using boron trichloride (BCl₃). In a representative procedure, (R)-3,4-dihydro-6,8-dimethoxy-3-methyl-1H-2-benzopyran-1-one is treated with BCl₃ (1.2 equiv) in dichloromethane (DCM) and n-heptane at −10°C for 2 hours. The reaction proceeds via cleavage of the methoxy group at the 8-position, yielding 6,8-dihydroxy-3-methylisochroman-1-one with a 70% yield after silica gel chromatography. Key advantages include stereochemical retention and moderate yields, though strict temperature control is required to avoid side reactions.

Multi-Step Organic Synthesis

Alternative routes employ multi-step strategies starting from valerolactone derivatives. For example, Mali et al. (1992) achieved a 71% yield by cyclizing 6-methoxy-8-benzyloxy-3-methylisochroman-1-one under acidic conditions, followed by hydrogenolysis to remove the benzyl protecting group. Henderson and Hill (1982) utilized a Friedel-Crafts acylation of resorcinol derivatives with methyl-substituted acyl chlorides, yielding the core isochromanone skeleton before deprotection. These methods offer flexibility in introducing substitutions but require careful handling of sensitive intermediates.

Catalytic Hydrogenation and Protecting Group Strategies

Patent US5922889A describes a synthesis involving phenylthiomethyl ether intermediates. For instance, 3,7-dimethyl-8-hydroxy-6-methoxyisochroman is synthesized via desulfurization of a phenylthiomethyl-protected precursor using W-2 Raney nickel, achieving 85% purity. This approach minimizes over-oxidation risks and is scalable, though it introduces additional steps for protection/deprotection.

Biosynthetic and Microbial Methods

6,8-Dihydroxy-3-methylisochroman-1-one has been isolated from endophytic fungi such as Cephalosporium sp. and Daldinia eschscholtzii. Wei et al. (2008) reported its production via polyketide synthase (PKS) pathways, where 6,8-dihydroxy-3-(2-oxopropyl)-1H-isochromen-1-one undergoes enzymatic chlorination and O-methylation. Microbial fermentation in potato dextrose broth (PDB) at 28°C for 14 days yields 120–150 mg/L, offering an eco-friendly alternative to chemical synthesis.

Comparative Analysis of Methods

Table 1: Comparison of Synthetic Methods

Table 2: Key Intermediates and Their Roles

Chemical Reactions Analysis

Types of Reactions

6,8-Dihydroxy-3-methylisochroman-1-one, undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other reactive sites.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

6,8-Dihydroxy-3-methylisochroman-1-one, has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of isocoumarin, 3,4-dihydro-6,8-dihydroxy-3-methyl-, involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs: Substitution Patterns

Key structural analogs differ in hydroxyl/methoxy group positions and halogenation:

Key Observations :

- Positional Isomerism : Shifting hydroxyl groups (e.g., 6,8- vs. 3,8-dihydroxy derivatives) alters bioactivity. For example, 6,8-dihydroxy derivatives show anti-PTP1B activity, while 3,8-dihydroxy analogs are linked to phytotoxicity .

- Halogenation : Chlorination or bromination at position 4 enhances nematicidal potency compared to the parent compound .

- Stereochemistry : The 3R configuration in 6,8-dihydroxy-3-methylisochroman-1-one is critical for optical activity and enzyme interactions .

Physicochemical Properties

- Solubility : Methoxy derivatives (e.g., 6-methoxymellein) exhibit higher lipophilicity than hydroxylated analogs, impacting bioavailability .

- Optical Activity : Natural (-)-enantiomers dominate, with [α]²⁵D values ranging from -11 to -13.8 for 6,8-dihydroxy derivatives, whereas synthetic racemates show reduced bioactivity .

Q & A

Q. What in silico approaches predict metabolic pathways?

- Methodological Answer :

- Software tools : Use SwissADME or MetaCore to predict Phase I/II metabolism (e.g., hydroxylation, glucuronidation).

- Docking studies : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to identify potential metabolites.

- Validation : Compare predictions with in vitro hepatocyte incubation data (LC-MS/MS analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.